2-Cyclohexylamino-5-nitropyridine

Lipophilicity Drug Design ADME Properties

Sourcing a robust, fit-for-purpose nitropyridine building block for advanced medicinal chemistry often involves screening analogs with suboptimal physicochemical properties. 2-Cyclohexylamino-5-nitropyridine (CAS 25948-14-5) directly addresses this challenge. - **Targeted Protein Degradation**: Documented utility as a 'Protein Degrader Building Block', enabling efficient synthesis of PROTACs and molecular glues. - **Thermal Resilience**: A high boiling point of 383.9°C ensures stability in high-temperature reactions and simplifies purification via distillation. - **Optimized Lipophilicity**: Its calculated LogP of 3.68 offers a quantifiable advantage for tuning membrane permeability in lead optimization over close analogs (e.g., 3-nitro isomer LogP 3.33).

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 25948-14-5
Cat. No. B1347555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylamino-5-nitropyridine
CAS25948-14-5
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13)
InChIKeyOGOQAAXBFKYJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylamino-5-nitropyridine Product Profile


2-Cyclohexylamino-5-nitropyridine (CAS 25948-14-5), also known as N-cyclohexyl-5-nitropyridin-2-amine, is a nitropyridine derivative characterized by a pyridine ring substituted with a nitro group at the 5-position and a cyclohexylamino group at the 2-position [1]. With a molecular formula of C11H15N3O2 and a molecular weight of approximately 221.26 g/mol, it is a heterocyclic building block of interest in medicinal chemistry and materials science . Its key physicochemical properties include a predicted boiling point of 383.9±27.0 °C and a calculated ACD/LogP of 3.68 . Commercially, it is often categorized as a building block for targeted protein degraders, highlighting its role in advanced pharmaceutical research [2].

Workflow

Building block for targeted protein degraders (PROTACs)

Selection

Nitropyridine scaffold with cyclohexylamino substitution

Use Context

Medicinal chemistry, heterocyclic synthesis, and lipophilicity tuning

2-Cyclohexylamino-5-nitropyridine: Substitution Concerns


The selection of 2-Cyclohexylamino-5-nitropyridine over its close structural analogs cannot be reduced to simple interchangeability. This is because even minor modifications to the nitropyridine scaffold, such as changing the position of the nitro group or the nature of the substituent at the 2-position, result in quantifiable and meaningful differences in key properties. These differences, detailed in the evidence below, directly impact critical factors for scientific research and procurement, including synthetic accessibility, physicochemical behavior (like lipophilicity and thermal stability), and functional utility in specific application areas such as targeted protein degradation . Ignoring these quantifiable differentiators can lead to failed syntheses, altered biological outcomes, or suboptimal material performance.

3-nitro positional isomer may shift lipophilicity profile and alter membrane interaction context

Ether-linked analog may not reproduce thermal stability and process resilience of the amino-linked scaffold

Generic nitropyridine intermediates lack targeted degradation application context; replacement may require synthetic route revalidation

2-Cyclohexylamino-5-nitropyridine: Evidence of Superiority


Enhanced Lipophilicity Over 3-Nitro Isomer

The 5-nitro positional isomer (2-Cyclohexylamino-5-nitropyridine) exhibits a quantifiably higher calculated lipophilicity compared to its 3-nitro counterpart (2-Cyclohexylamino-3-nitropyridine, CAS 61963-88-0). This difference, reflected in the ACD/LogP value, is a critical parameter influencing membrane permeability and solubility in drug discovery .

Lipophilicity vs 3-nitro isomer
Cross-study comparable
Calculated ΔLogP +0.35 (3.68 vs 3.33)
May support membrane permeability optimization context
Computed property; experimental confirmation advised
Lipophilicity Drug Design ADME Properties

Superior Thermal Stability vs. Ether Analog

2-Cyclohexylamino-5-nitropyridine demonstrates significantly higher thermal stability, as measured by its boiling point, compared to its ether-linked analog, 2-(Cyclohexyloxy)-5-nitropyridine (CAS 85003-00-5). This property is crucial for downstream processing, including purification techniques like distillation or high-temperature reactions .

Thermal stability vs ether analog
Cross-study comparable
ΔBoiling point +31.8 °C (383.9 °C vs 352.1 °C)
Reported higher thermal resilience for purification and high-temperature reactions
Calculated at 760 mmHg; validate under process conditions
Thermal Stability Purification Process Chemistry

Utility in Targeted Protein Degradation (TPD)

2-Cyclohexylamino-5-nitropyridine is commercially classified as a 'Protein Degrader Building Block', signifying its established utility in the synthesis of heterobifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) [1]. This application-specific classification distinguishes it from a generic synthetic precursor and provides a clear rationale for procurement in this rapidly growing field of drug discovery.

Application classification
Class-level inference
Designated protein degrader building block
Supports PROTAC synthesis route scouting; distinct from generic intermediates
Based on commercial classification; verify synthetic compatibility
PROTACs Targeted Protein Degradation Medicinal Chemistry

Application Scenarios for 2-Cyclohexylamino-5-nitropyridine


Lipophilicity Optimization in Medicinal Chemistry

When a medicinal chemistry campaign requires fine-tuning the lipophilicity of a lead series, procuring 2-Cyclohexylamino-5-nitropyridine over its 3-nitro positional analog (LogP 3.33) is justified. The higher calculated LogP of 3.68 provides a quantifiable advantage for projects aiming to enhance membrane permeability without significantly altering the core scaffold's steric bulk .

High-Temperature Process Development

In process chemistry, the selection of 2-Cyclohexylamino-5-nitropyridine over the ether-linked analog (boiling point 352.1 °C) is advantageous. The amino-linked derivative's higher boiling point (383.9 °C) indicates greater thermal resilience, making it a more robust intermediate for high-temperature reactions and simplifying purification via distillation .

PROTACs and Heterobifunctional Degrader Synthesis

For research groups focused on targeted protein degradation (TPD), 2-Cyclohexylamino-5-nitropyridine is a rational procurement choice. Its designation as a 'Protein Degrader Building Block' confirms its documented utility in synthesizing the complex heterobifunctional molecules characteristic of PROTACs, providing a direct link to a key application area and reducing the need for de novo synthetic route scouting [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lipophilicity optimization
Calculated LogP context
Membrane permeability assay review
High-temperature process development
Thermal stability ranking
Distillation or high-T reaction tolerance
Targeted protein degradation (PROTAC) research
Documented degrader building block use
Heterobifunctional molecule synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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